N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
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Description
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was originally developed as an anti-cancer drug, but its mechanism of action and biochemical effects have led to research into its potential use in other areas as well.
Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have been studied for their cardiac electrophysiological activity. These compounds exhibited potency comparable to sematilide, a class III agent in clinical trials for cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial and Entomological Activities
Some benzothiazole derivatives have shown potent antimicrobial and entomological (antifeedant, acaricidal, contact toxicity, and stomach toxicity) activities. This includes compounds synthesized by reacting substituted 2-aminobenzothiazoles with carbon disulphide and methyl iodide (Chaudhary et al., 2011).
Antimicrobial, Anti-inflammatory, and Anticonvulsant Activities
Various substituted benzothiazoles, including those with sulphonamido quinazolinyl imidazole, have been synthesized and screened for their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Enzyme Inhibitory Potential
New sulfonamides with benzodioxane and acetamide moieties, similar in structure to N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have shown significant inhibitory activity against α-glucosidase and acetylcholinesterase. This research highlighted the potential of such compounds in enzyme inhibition (Abbasi et al., 2019).
Anticancer Activity
Some benzothiazole derivatives, including those with structural similarities to N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have been synthesized and shown promising pro-apoptotic activity against cancer cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Metabolic Stability in Drug Development
Modifications of benzothiazole derivatives have been investigated to improve metabolic stability in drug development. This includes exploration of 6,5-heterocyclic analogues as an alternative to the benzothiazole ring, demonstrating the importance of structural modifications in drug efficacy and stability (Stec et al., 2011).
Antitumor Properties
The antitumor properties of 2-(4-aminophenyl)benzothiazoles, which bear resemblance to N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have been studied. These compounds have been found to be selectively growth inhibitory against certain human cancer cell lines, suggesting their role in cancer treatment (Kashiyama et al., 1999).
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)17-11-12-18-19(13-17)27-21(22-18)23-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTCDUQLSRFODJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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